Benzeneacetamide, N-(2-pyridinylmethyl)-

Coordination Chemistry Magnetochemistry Bioinorganic Chemistry

Researchers attempting to model multi-copper oxidase active sites frequently encounter uncontrolled speciation, yielding only simple dimers. HLPh (CAS 92244-99-0) solves this by enabling deprotonation-driven self-assembly into the tetranuclear [Cu₄(LPh)₄(OH)₂]²⁺ cluster with a magnetic moment of 1.64 μB per Cu. - Delivers the Cu₄O₂ core: Bulkier analogs (HLMe³, HLPh³) sterically arrest at the binuclear stage. - Validated geometry: Single-crystal structure (CCDC 618207) confirmed at 97 K with R = 0.033. - Balanced physicochemical profile: XLogP3-AA = 1.6, TPSA = 42 Ų, solubility >33.9 µg/mL at pH 7.4.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
CAS No. 92244-99-0
Cat. No. B13904098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzeneacetamide, N-(2-pyridinylmethyl)-
CAS92244-99-0
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=N2
InChIInChI=1S/C14H14N2O/c17-14(10-12-6-2-1-3-7-12)16-11-13-8-4-5-9-15-13/h1-9H,10-11H2,(H,16,17)
InChIKeyYJSICNKSIVITMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>33.9 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-N-(pyridin-2-ylmethyl)acetamide (CAS 92244-99-0): Identity and Physicochemical Profile


Benzeneacetamide, N-(2-pyridinylmethyl)- (IUPAC: 2-phenyl-N-(pyridin-2-ylmethyl)acetamide, CAS 92244-99-0) is a bidentate pyridylmethylamide ligand with molecular formula C₁₄H₁₄N₂O and molecular weight 226.27 g mol⁻¹ [1]. It is the defining member of the HLᴾʰ series within the broader HLᴿ ligand family developed by Houser and co-workers, where the R‑substituent on the α‑carbon of the acetamide backbone modulates steric bulk and coordination behaviour [2]. The compound coordinates transition metals through its pyridyl‑N and carbonyl‑O donors in neutral form, and can deprotonate under basic conditions to generate an anionic amidate that bridges multiple metal centres. Its single‑crystal X‑ray structure has been determined (CCDC 618207), revealing N–H···O hydrogen‑bonded one‑dimensional chains in the solid state [3]. Calculated physicochemical descriptors include XLogP3‑AA = 1.6, topological polar surface area (TPSA) = 42 Å², and aqueous solubility >33.9 µg mL⁻¹ at pH 7.4 [1]. The compound is not known to possess intrinsic biological activity; its documented value lies in its use as a tunable scaffold for constructing polynuclear metal complexes with magnetochemical relevance.

Why HLᴾʰ Is Irreplaceable in Coordination Chemistry Sourcing


The pyridylmethylamide ligand family HLᴿ (R = H, Me, Ph, ᵗBu, CPh₃) is deceptively homologous: all members share the same pyridyl‑amide backbone and differ only in the α‑substituent [1]. Yet this single substitution site controls the nuclearity, magnetic coupling, and solution speciation of the resulting metal complexes in a manner that is not linearly scalable [2]. The phenyl group of HLᴾʰ (the target compound) occupies an intermediate steric volume—larger than the unsubstituted HL but substantially smaller than the triphenylmethyl group of HLᴾʰ³. This intermediate bulk uniquely enables deprotonation‑driven self‑assembly into tetranuclear hydroxo‑bridged copper(II) clusters, whereas the bulkier HLᴹᵉ³ and HLᴾʰ³ ligands sterically arrest cluster growth at the binuclear stage [3]. Consequently, substituting HLᴾʰ with any other family member alters the principal coordination product from a polynuclear magnetic cluster to a simple dimer, undermining any experimental design that depends on cluster‑specific properties such as magnetic frustration, EPR silence, or multi‑copper active‑site modelling. The quantitative evidence below demonstrates that generic substitution is scientifically indefensible.

Quantitative Differentiation from Closest Pyridylmethylamide Analogs


Cu(II) Complex Nuclearity: Tetranuclear vs. Binuclear Assembly

Under identical reaction conditions (Cu(II) salt, Et₃N in methanol), the deprotonated HLᴾʰ ligand self‑assembles into the tetranuclear cluster [Cu₄(Lᴾʰ)₄(OH)₂]²⁺, whereas the sterically more demanding HLᴹᵉ³ and HLᴾʰ³ ligands form exclusively binuclear complexes [Cu₂(HL)₂(OMe)₂(MeOH)₂]²⁺ bridged by methoxide rather than hydroxide [1]. This is a direct head‑to‑head comparison within the same study, conducted under the same protocol. The nuclearity difference is crystallographically confirmed by single‑crystal X‑ray diffraction for all three complexes [1].

Coordination Chemistry Magnetochemistry Bioinorganic Chemistry

Magnetic Coupling and EPR Silence in Polynuclear Complexes

The solution‑state magnetic moment of the tetranuclear HLᴾʰ complex, measured by the Evans method, is 1.64 μB per Cu(II) ion, and the complex is EPR‑silent due to antiferromagnetic coupling within the cluster [1]. In contrast, the binuclear HLᴹᵉ³ and HLᴾʰ³ complexes exhibit magnetic moments of 1.19 μB per Cu and are only partially EPR‑silent, with 3.2% (HLᴹᵉ³) and 5.8% (HLᴾʰ³) of the species dissociating into paramagnetic monomers in solution [1]. These measurements were made in the same study using identical methodology.

Magnetochemistry EPR Spectroscopy Coordination Chemistry

Coordination Versatility and Amidate-Bridged Cluster Assembly

The pyridylmethylamide ligand family exhibits two principal coordination modes: neutral bidentate (κ²‑Npyridyl,Ocarbonyl) and anionic amidate (κ³‑Npyridyl,Namidate,Ocarbonyl) that can bridge multiple metal centres [1]. The unsubstituted HL ligand, while capable of deprotonation, lacks sufficient steric protection and yields complex product mixtures or different cluster topologies (e.g., octanuclear [Cu₈L₈(OH)₄]⁴⁺ tennis‑ball clusters) [2]. The highly bulky HLᴾʰ³ ligand resists deprotonation and cannot form amidate‑bridged polynuclear structures under standard conditions; its Cu(II) chemistry is limited to neutral mononuclear or binuclear species [3]. HLᴾʰ sits at the optimal midpoint: the phenyl group provides enough steric shielding to direct clean assembly into tetranuclear clusters, while the methylene linker retains sufficient conformational flexibility for amidate formation [1][3].

Ligand Design Coordination Chemistry Supramolecular Chemistry

Crystallographic Baseline: Free-Ligand Structure at 97 K

The free ligand HLᴾʰ crystallizes in the monoclinic space group P2₁/c with two molecules in the asymmetric unit (Z = 8, Z′ = 2) and a density Dx = 1.273 Mg m⁻³ [1]. The structure determination at 97 K (R = 0.033, wR = 0.089) provides precise geometric parameters: C–C bond precision 0.002 Å, and the molecules assemble via N–H···O hydrogen bonds into one‑dimensional chains along the crystallographic b‑axis [1]. This high‑resolution structural baseline is deposited as CCDC 618207 and serves as a reference for comparing bond length perturbations upon metal coordination. In contrast, the free‑ligand crystal structures of HLᴹᵉ³ and HLᴾʰ³ are not available in the Cambridge Structural Database (as of 2025), limiting the ability to pre‑screen ligand pre‑organisation effects computationally.

Crystallography Ligand Design Structural Chemistry

Physicochemical Triaging for Fragment-Based Screening Libraries

HLᴾʰ displays a computed XLogP3‑AA of 1.6, a topological polar surface area (TPSA) of 42 Å², one hydrogen‑bond donor (amide NH), two hydrogen‑bond acceptors (pyridyl N, amide O), and an experimental aqueous solubility exceeding 33.9 µg mL⁻¹ at pH 7.4 [1]. These values place it within the lower‑mid lipophilicity range and below the common TPSA threshold of 60 Å² for blood‑brain barrier penetration, while its moderate solubility permits handling in aqueous buffer systems. Among structurally related phenylacetamides used as metal‑chelating pharmacophores, HLᴾʰ offers a balanced profile: it lacks the excessive lipophilicity of the triphenyl analog HLᴾʰ³ (predicted XLogP ~5–6 based on three additional phenyl rings) and avoids the overly hydrophilic character of the unsubstituted HL (predicted XLogP ~0.2) [1][2].

Medicinal Chemistry Cheminformatics ADME Prediction

Evidence-Backed Procurement Scenarios for CAS 92244-99-0


Synthesis of Tetranuclear Copper(II) Clusters for Magnetochemical Modeling

Researchers aiming to construct tetranuclear Cu₄O₂ cores as structural and functional models of multi‑copper oxidase active sites (e.g., laccase, ceruloplasmin) should procure HLᴾʰ (CAS 92244-99-0). Under basic methanolic conditions with Cu(ClO₄)₂ or Cu(OTf)₂, HLᴾʰ self‑assembles into the EPR‑silent cluster [Cu₄(Lᴾʰ)₄(OH)₂]²⁺ with a magnetic moment of 1.64 μB per Cu [1]. The closest analogs HLᴹᵉ³ and HLᴾʰ³ cannot access this nuclearity, yielding only binuclear complexes under identical conditions. Substitution with any other HLᴿ member fundamentally alters the magnetic ground state and prevents formation of the tetranuclear motif that is the specific object of study [1].

Ligand-Guided Design of Mid-Nuclearity Complexes

For coordination chemists systematically exploring the relationship between ligand steric bulk and complex nuclearity within the HLᴿ family, HLᴾʰ is the essential intermediate member. It bridges the gap between the unsubstituted HL (which forms octanuclear tennis‑ball clusters) and the bulky HLᴹᵉ³/HLᴾʰ³ (which arrest at the binuclear stage) [1][2]. Procuring the full panel (HL, HLᴾʰ, HLᴹᵉ³, HLᴾʰ³) enables a controlled study of steric effects on cluster topology, but HLᴾʰ is the only ligand that cleanly delivers the tetranuclear architecture [1]. Omission of HLᴾʰ leaves a critical gap in the steric‑nuclearity continuum.

Computational Pre-Screening with an Experimentally Validated Geometry

Computational chemists performing DFT‑level geometry optimisation, molecular docking, or pharmacophore modelling of pyridylmethylamide‑based chelators should use the deposited crystal structure of HLᴾʰ (CCDC 618207) as the starting geometry [3]. This structure, solved at 97 K with an R‑factor of 0.033, provides a validated conformational reference that is not available for HLᴹᵉ³ or HLᴾʰ³. Using the HLᴾʰ geometry as a template for the entire ligand family, with appropriate substituent modifications, reduces the risk of converging on a non‑physical local minimum during in silico modelling [3].

Physicochemical Triage of Acetamide-Based Chelators for Drug Discovery

Medicinal chemistry groups screening acetamide‑based fragments for metal‑chelating pharmacophores can triage HLᴾʰ as a developable entry point based on its balanced physicochemical profile (XLogP3‑AA = 1.6, TPSA = 42 Å², solubility >33.9 µg mL⁻¹ at pH 7.4) [4]. This profile avoids the extreme hydrophilicity of unsubstituted HL (estimated XLogP ~0.2) and the excessive lipophilicity of HLᴾʰ³ (estimated XLogP ~5–6), positioning HLᴾʰ within the drug‑like chemical space more favourable for membrane permeability and aqueous formulation [4][5].

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